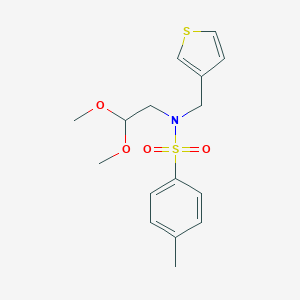

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenesulfonamide derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The structural versatility and functional adaptability of these compounds allow for extensive exploration in the synthesis of novel therapeutic agents.

Synthesis Analysis

Synthesis methods for benzenesulfonamide derivatives often involve multi-step reactions, including the coupling of sulfonyl chlorides with amines or the functionalization of existing sulfonamide frameworks to introduce new substituents. Techniques such as copper-mediated coupling and gold(I)-catalyzed reactions are employed to achieve complex structures with high specificity and yield (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using techniques like X-ray crystallography, which reveals details about crystal packing, hydrogen bonding, and overall molecular conformation. These studies provide insights into the stereochemical properties and potential interaction sites of the molecules (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a range of chemical reactions, including cyclization, oxidation, and group migration processes. These reactions are crucial for the synthesis of complex molecules with specific biological functions. Gold(I)-catalyzed oxidation and alkynyl migration/cyclization cascades are examples of reactions used to synthesize highly substituted sulfonamide derivatives (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Wissenschaftliche Forschungsanwendungen

Photosensitizer Applications in Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds possess high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. The synthesized zinc phthalocyanine, characterized for its spectroscopic, photophysical, and photochemical properties, demonstrates potential as Type II photosensitizers for cancer treatment in PDT, highlighting their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimycobacterial Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds exhibit significant antimycobacterial activity, with some derivatives showing higher efficacy than existing treatments. This highlights the potential of benzenesulfonamide derivatives in developing new treatments for tuberculosis, providing a foundation for further investigation into their therapeutic applications (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECHDXYRJNIXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)

![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)

![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)